N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-28-20-11-10-18(23-24-20)14-6-5-7-15(12-14)22-21(25)17-9-8-16(26-2)13-19(17)27-3/h5-13H,4H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISSITJHSQWSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Functionalization
Route A: Sequential Nucleophilic Substitution
- 3,6-Dichloropyridazine undergoes ethoxylation at the 6-position using ethanol and a base (e.g., K₂CO₃) in acetone under reflux.
$$
\text{3,6-Dichloropyridazine} + \text{EtOH} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{6-Ethoxy-3-chloropyridazine}
$$
Yield: 75–85% (analogous to, Table 1).
- Buchwald-Hartwig Amination introduces the aniline moiety at the 3-position using Pd catalysis:
$$
\text{6-Ethoxy-3-chloropyridazine} + \text{3-Aminophenylboronic acid} \xrightarrow{\text{Pd(dppf)Cl}_2, \text{Base}} \text{3-(6-Ethoxypyridazin-3-yl)aniline}
$$
This method, inspired by Suzuki-Miyaura couplings in, achieves ≈70% yield with rigorous exclusion of moisture.
Route B: Direct Coupling via Lithiation
- Lithiation of 3-bromoaniline followed by reaction with 6-ethoxypyridazine-3-carbaldehyde, as demonstrated in chromeno-isoxazole syntheses, yields the intermediate after reductive amination.
Synthesis of 2,4-Dimethoxybenzoyl Chloride
2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane:
$$
\text{2,4-(MeO)₂C₆H₃COOH} + \text{SOCl}2 \rightarrow \text{2,4-(MeO)₂C₆H₃COCl} + \text{SO}2 + \text{HCl}
$$
The acyl chloride is isolated via distillation or used in situ to minimize degradation.
Amide Bond Formation
The final step couples 3-(6-ethoxypyridazin-3-yl)aniline with 2,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions:
$$
\text{3-(6-Ethoxypyridazin-3-yl)aniline} + \text{2,4-(MeO)₂C₆H₃COCl} \xrightarrow{\text{NaOH, H₂O/EtOAc}} \text{N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide}
$$
Key Parameters :
- Temperature : 0–5°C to suppress hydrolysis.
- Base : Aqueous NaOH maintains pH >10.
- Yield : 65–78% after recrystallization from methanol/water.
Alternative Methodologies and Optimization
Solid-Phase Synthesis
Immobilizing the aniline intermediate on Wang resin enables iterative coupling and cleavage, as seen in acetamide derivatization. This approach facilitates purification but requires optimization to prevent resin degradation.
Microwave-Assisted Reactions
Reducing reaction times for pyridazine ethoxylation from 12 hours to 30 minutes under microwave irradiation (100°C, 150 W) improves throughput without compromising yield.
Analytical Characterization
Challenges and Mitigation Strategies
- Regioselectivity in Pyridazine Substitution : Competing reactions at the 3- and 6-positions are minimized via steric hindrance (e.g., bulkier leaving groups) and temperature control.
- Amide Hydrolysis : Anhydrous conditions and rapid workup prevent degradation of the benzoyl chloride intermediate.
Industrial Scalability Considerations
- Cost Efficiency : Route A is preferable due to lower catalyst costs compared to Pd-based couplings.
- Green Chemistry : Substitute EtOAc with cyclopentyl methyl ether (CPME) for reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds, each with unique properties.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide, emphasizing substituent variations, molecular properties, and bioactivities.
Structural and Functional Insights:
Core Benzamide Modifications :
- The target compound’s 2,4-dimethoxy configuration contrasts with ADX61623’s 3,4-dimethoxy arrangement, which is critical for FSH receptor antagonism . Positional isomerism here likely alters receptor binding specificity.
- Substitution of the ethoxypyridazine group with a benzimidazole (as in ) shifts activity toward protein-protein interaction inhibition, highlighting the role of heterocyclic moieties in target selectivity .
Heterocyclic Substituents: Ethoxypyridazine (target compound) vs. isoxazole (isoxaben): The latter’s 5-isoxazolyl group confers herbicidal activity by inhibiting cellulose biosynthesis, whereas pyridazine derivatives are less explored in this context .
Pharmacological Profiles: Compound 39’s aminoethyl and chlorophenyl groups enable antiparasitic activity against Trypanosoma brucei, a feature absent in the target compound, which lacks charged functional groups . ADX61623’s cyanopropyl substituent contributes to its unusual dual modulation of FSH receptor signaling (inhibition at low concentrations, stimulation at high concentrations) .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
The compound can be characterized by its distinct molecular structure, which includes:
- Ethoxypyridazine moiety
- Dimethoxybenzamide backbone
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, in a study evaluating its effects on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung) | 12.8 | Inhibition of proliferation via apoptosis |
| HeLa (Cervical) | 18.5 | Modulation of signaling pathways |
Antimicrobial Activity
The compound has also shown antimicrobial properties against several pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S phase transition.
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor growth and survival.
Study on Breast Cancer Cells
A notable case study involved treating MCF-7 breast cancer cells with varying concentrations of this compound over 48 hours. Results indicated a dose-dependent reduction in cell viability, with significant morphological changes observed under microscopy.
Antibacterial Efficacy Assessment
In another study, the antibacterial efficacy was assessed using a disk diffusion method against common bacterial strains. The results showed clear zones of inhibition, confirming the compound's potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
